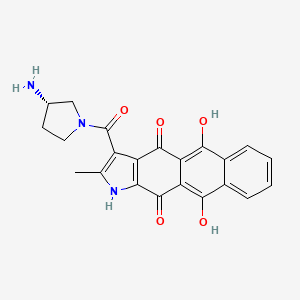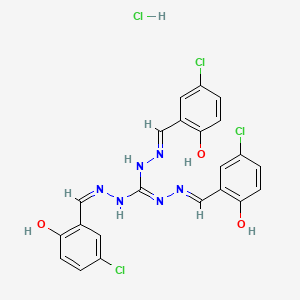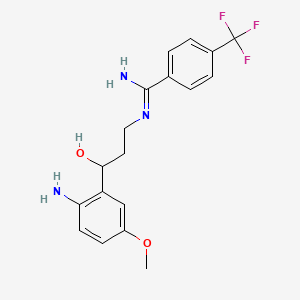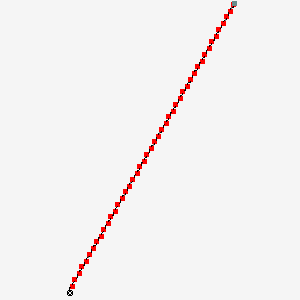
cyclo-(V-Iva-GSPSAQEEASPA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXJ-2 is a cyclic peptide that demonstrates moderate affinity for elastin-derived peptides. It exhibits potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, alongside significant reduction in hepatic stellate cell proliferation and migration, conferring strong antifibrotic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CXJ-2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of CXJ-2 is achieved through cyclization, which involves the formation of a peptide bond between the amino and carboxyl termini of the linear peptide .
Industrial Production Methods
Industrial production of CXJ-2 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
CXJ-2 undergoes various chemical reactions, including:
Oxidation: CXJ-2 can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: CXJ-2 can participate in substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
CXJ-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, which is crucial in cell signaling and proliferation.
Medicine: Explored for its antifibrotic properties, particularly in the treatment of liver fibrosis by reducing hepatic stellate cell proliferation and migration.
Industry: Utilized in the development of peptide-based therapeutics and as a tool for drug discovery
Mecanismo De Acción
CXJ-2 exerts its effects by binding to elastin-derived peptides and inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway. This inhibition leads to a reduction in hepatic stellate cell proliferation and migration, thereby exhibiting antifibrotic properties. The molecular targets include phosphoinositide 3-kinase and extracellular signal-regulated kinase, which are key components of cell signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Torin 1: Another inhibitor of the phosphoinositide 3-kinase pathway.
Dactolisib Tosylate: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin.
Cimiside E: A natural product with inhibitory effects on the phosphoinositide 3-kinase pathway.
Uniqueness of CXJ-2
CXJ-2 is unique due to its cyclic structure, which provides stability and enhances its binding affinity for elastin-derived peptides. Its potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, along with its significant antifibrotic properties, distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C55H87N15O22 |
|---|---|
Peso molecular |
1310.4 g/mol |
Nombre IUPAC |
3-[(3S,9R,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-36-(3-amino-3-oxopropyl)-33-(2-carboxyethyl)-9-ethyl-3,24,42-tris(hydroxymethyl)-9,15,27,39-tetramethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44-tetradecaoxo-12-propan-2-yl-1,4,7,10,13,16,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.018,22]octatetracontan-30-yl]propanoic acid |
InChI |
InChI=1S/C55H87N15O22/c1-8-55(7)54(92)57-21-38(75)61-33(23-72)52(90)70-20-10-12-36(70)50(88)65-32(22-71)48(86)59-26(4)42(80)62-29(13-16-37(56)74)46(84)64-31(15-18-40(78)79)47(85)63-30(14-17-39(76)77)45(83)58-27(5)43(81)66-34(24-73)53(91)69-19-9-11-35(69)49(87)60-28(6)44(82)67-41(25(2)3)51(89)68-55/h25-36,41,71-73H,8-24H2,1-7H3,(H2,56,74)(H,57,92)(H,58,83)(H,59,86)(H,60,87)(H,61,75)(H,62,80)(H,63,85)(H,64,84)(H,65,88)(H,66,81)(H,67,82)(H,68,89)(H,76,77)(H,78,79)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,41-,55+/m0/s1 |
Clave InChI |
IWEVNELPRMMTLS-XBDMQZQESA-N |
SMILES isomérico |
CC[C@@]1(C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
SMILES canónico |
CCC1(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)






![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)


![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)

